(2R,3S)-2-butyloxolane-3-carbaldehyde
Description
(2R,3S)-2-Butyloxolane-3-carbaldehyde is a chiral oxolane derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a butyl group at the 2-position (R-configuration) and a carbaldehyde moiety at the 3-position (S-configuration). This compound’s stereochemistry and functional groups confer unique physicochemical properties, making it relevant in asymmetric synthesis, pharmaceutical intermediates, and fragrance chemistry. The butyl group enhances lipophilicity, while the aldehyde group provides electrophilic reactivity, enabling participation in condensation, oxidation, or nucleophilic addition reactions.
Properties
CAS No. |
175521-61-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-9-8(7-10)5-6-11-9/h7-9H,2-6H2,1H3/t8-,9-/m1/s1 |
InChI Key |
RYMOAIKJDNASOF-RKDXNWHRSA-N |
SMILES |
CCCCC1C(CCO1)C=O |
Isomeric SMILES |
CCCC[C@@H]1[C@H](CCO1)C=O |
Canonical SMILES |
CCCCC1C(CCO1)C=O |
Synonyms |
3-Furancarboxaldehyde, 2-butyltetrahydro-, (2R-trans)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Implications of Lumping Strategies in Chemical Modeling
The "lumping" approach groups structurally similar compounds to simplify reaction networks . However, This compound exemplifies limitations of this strategy:
- Functional Group Variance : Lumping it with ether-containing dioxolanes would overlook aldehyde-driven reactivity (e.g., oxidation pathways).
- Substituent Effects : The butyl group’s steric and hydrophobic properties deviate significantly from smaller alkyl chains, affecting partitioning and reaction rates.
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